2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid
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Overview
Description
2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid is a compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyridine ring, which is further connected to an acetic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid typically involves the protection of the amino group on the pyridine ring with a Boc group, followed by the introduction of the acetic acid moiety. One common method involves the reaction of 2-amino-4-pyridinecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: The major product is the free amine derivative of the compound.
Coupling: The major products are amide derivatives formed through peptide bond formation.
Scientific Research Applications
2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid depends on its specific application. In the context of peptide synthesis, the compound acts as a building block that can be incorporated into larger peptide chains. The Boc group protects the amino functionality during synthesis and is removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.
Uniqueness
The uniqueness of 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid lies in its specific combination of the Boc-protected amino group and the acetic acid moiety, which makes it a versatile intermediate for various synthetic applications. Its structure allows for selective deprotection and subsequent functionalization, making it valuable in the synthesis of complex molecules .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-8(4-5-13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJBYDMLBQOZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-70-3 |
Source
|
Record name | 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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